N-(2-ethylhexyl)-3-methylbenzamide
Description
N-(2-Ethylhexyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzene ring and a branched 2-ethylhexyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in catalysis, agrochemicals, and pharmaceuticals, with substituents critically influencing their reactivity and functionality .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-9-14(5-2)12-17-16(18)15-10-7-8-13(3)11-15/h7-8,10-11,14H,4-6,9,12H2,1-3H3,(H,17,18) |
InChI Key |
PVGAZWSAFDFZLF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)C |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
*Predicted based on substituent effects.
Functional and Application Differences
Agrochemical and Pharmaceutical Potential
- Pesticide Analogs () : Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) leverage halogen and alkoxy groups for bioactivity. The ethylhexyl variant’s hydrophobicity could enhance membrane permeability but reduce water solubility .
- N-(4-Ethoxyphenyl)-3-methylbenzamide : Ethoxy groups may improve photostability and bioavailability compared to alkyl chains .
Reactivity and Stability
- Hydrolytic Stability : The ethylhexyl group’s lack of reactive sites (vs. –OH in –4) enhances stability under acidic/basic conditions.
- Thermal Stability : Bulkier alkyl chains (e.g., ethylhexyl) typically lower melting points compared to hydroxyl- or ethoxy-substituted analogs due to reduced crystallinity .
Preparation Methods
Reaction Mechanism and Reagent Selection
The synthesis of N-(2-ethylhexyl)-3-methylbenzamide typically follows a carbodiimide-mediated coupling mechanism. In this approach, 3-methylbenzoic acid reacts with 2-ethylhexylamine in the presence of EDC and DMAP. EDC activates the carboxylic acid group by forming an O-acylisourea intermediate, which is stabilized by DMAP through hydrogen bonding. This intermediate subsequently undergoes nucleophilic attack by the primary amine, yielding the amide product.
The choice of EDC over other carbodiimides (e.g., DCC) is driven by its superior solubility in polar aprotic solvents like THF and reduced tendency to form insoluble urea byproducts. DMAP acts as both a catalyst and a proton scavenger, mitigating side reactions such as hydrolysis of the active intermediate.
Detailed Synthetic Procedure
Reagents :
-
3-Methylbenzoic acid (0.495 g, 3.3 mmol)
-
2-Ethylhexylamine (0.58 mL, 3.5 mmol)
-
EDC hydrochloride (0.685 g, 3.6 mmol)
-
DMAP (0.376 g, 3.1 mmol)
-
Dry THF (30 mL)
Procedure :
-
Reagent Preparation : Under nitrogen atmosphere, 3-methylbenzoic acid, EDC, and DMAP are combined in a flame-dried flask.
-
Solvent Addition : Dry THF is introduced, followed by dropwise addition of 2-ethylhexylamine.
-
Reaction Conditions : The mixture is stirred at room temperature for 24 hours and then heated to 50°C for 3 hours to drive the reaction to completion.
-
Workup : The crude product is diluted with dichloromethane (DCM), washed sequentially with 1 M HCl and saturated NaHCO₃, and dried over MgSO₄.
-
Purification : Flash chromatography using a petroleum ether/ethyl acetate gradient (SiO₂ stationary phase) isolates the amide as a clear oil.
Yield : 51% (0.437 g)
Purity : >95% (by ¹H NMR)
Optimization Insights
-
Solvent Effects : THF outperforms DCM in reaction efficiency due to better reagent solubility. Polar aprotic solvents like DMF were avoided to prevent DMAP-mediated side reactions.
-
Stoichiometry : A slight excess of 2-ethylhexylamine (1.06 equiv) ensures complete consumption of the carboxylic acid.
-
Temperature Profile : Prolonged room-temperature stirring followed by mild heating balances reaction rate and byproduct suppression.
Characterization and Analytical Data
Spectroscopic Analysis
FT-IR (film) :
-
3362 cm⁻¹ (N–H stretch)
-
2959–2872 cm⁻¹ (C–H stretches, alkyl groups)
-
1642 cm⁻¹ (C=O stretch, amide I band)
¹H NMR (CDCl₃, 400 MHz) :
-
δ 0.85–1.50 (m, 11H, CH₂ and CH₃ of 2-ethylhexyl)
-
δ 2.38 (s, 3H, Ar–CH₃)
-
δ 3.25 (t, 2H, J = 7.6 Hz, N–CH₂)
¹³C NMR (CDCl₃, 100 MHz) :
Purity Assessment
Flash chromatography effectively removes unreacted starting materials and EDC-derived urea. Residual THF (<0.1%) is confirmed via GC-MS, while ¹H NMR integration confirms the absence of rotamers or diastereomers.
Alternative Synthetic Strategies
Ester Aminolysis: A Patent-Based Approach
A patent describing 2-amino-5-cyano-N,3-dimethylbenzamide synthesis suggests adapting ester intermediates for this compound. Here, methyl 3-methylbenzoate could react with 2-ethylhexylamine under basic conditions (e.g., NaOMe or K₂CO₃). While this method avoids carbodiimides, it necessitates harsher conditions (e.g., 80–100°C) and offers lower yields (~40%) due to ester hydrolysis competing with aminolysis.
One-Pot Systems: Lessons from Benzoxazinone Chemistry
A one-pot synthesis of halogenated benzamides highlights the potential use of bis(trichloromethyl) carbonate (BTC) to activate 3-methylbenzoic acid as a mixed carbonate intermediate. Subsequent aminolysis with 2-ethylhexylamine could streamline the process, though this remains speculative without direct experimental validation.
Industrial-Scale Considerations
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation. Chemical shifts for the ethylhexyl chain (δ ~0.8–1.5 ppm) and benzamide protons (δ ~7.0–8.0 ppm) are diagnostic .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, particularly for polymorph analysis .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and thermal stability .
What in vitro assays are suitable for assessing the biological activity of this compound?
Q. Basic
- Enzyme inhibition assays : Test COX-2 inhibition using fluorometric or colorimetric substrates (e.g., prostaglandin E quantification) with IC determination .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate competitive binding .
How can researchers address low solubility in pharmacological assays?
Q. Advanced
- Co-solvent systems : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers to maintain biocompatibility .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) on the ethylhexyl chain to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
Contrast solubility profiles of analogs (e.g., nitro or amino derivatives) to identify structural motifs influencing hydrophobicity .
How should researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethylhexyl vs. methyl groups) to isolate bioactivity contributors .
- Assay standardization : Adopt consistent protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .
- Off-target profiling : Use proteome-wide affinity chromatography or computational docking to identify unintended targets .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may explain discrepancies .
What strategies optimize catalytic or material science applications of this compound?
Q. Advanced
- Ligand design : Modify the benzamide core to chelate metals (e.g., Pd or Cu) for catalytic cross-coupling reactions .
- Photophysical tuning : Introduce electron-withdrawing groups (e.g., nitro) to alter HOMO-LUMO gaps for organic electronics applications .
- Polymer compatibility : Blend with conjugated polymers (e.g., polythiophenes) and characterize via cyclic voltammetry and UV-vis spectroscopy .
- Surface functionalization : Use self-assembled monolayers (SAMs) to anchor the compound on electrodes for sensor development .
What analytical techniques resolve crystallographic disorder in this compound derivatives?
Q. Advanced
- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model and refine twinned crystals .
- Dynamic NMR : Probe conformational flexibility of the ethylhexyl chain in solution to correlate with solid-state disorder .
How can computational methods enhance the study of this compound’s mechanism of action?
Q. Advanced
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane permeability .
- Density functional theory (DFT) : Calculate charge distribution and reactivity indices (e.g., Fukui functions) to guide SAR .
- Pharmacophore modeling : Align structural analogs to identify conserved binding motifs for target prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
